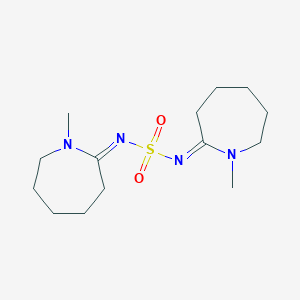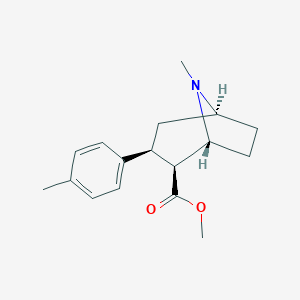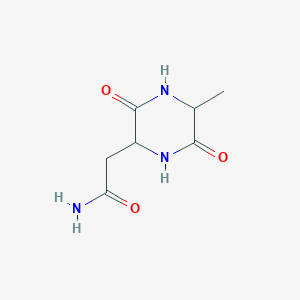
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide, also known as HAMSA, is a compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of sulfonamide derivatives and has been found to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is not yet fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. This leads to an increase in inhibitory neurotransmission, which can result in anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In animal studies, it has been shown to reduce seizure activity and increase the threshold for seizure induction. It has also been found to possess anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide is its high yield and purity, which makes it easy to work with in the lab. Additionally, its low toxicity profile and broad range of biological activities make it a versatile compound for use in various experiments. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as an antimicrobial agent. Finally, research is needed to develop new synthesis methods for this compound that can improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide involves the reaction of hexahydro-2H-azepine with sulfamide in the presence of a base. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to yield this compound. The yield of the reaction is typically high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
Bis(hexahydro-1-methyl-2H-azepin-2-ylidene)sulfamide has been found to exhibit a wide range of biological activities, including anticonvulsant, antitumor, and anti-inflammatory properties. It has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been found to possess antimicrobial activity against a broad range of bacterial and fungal strains.
Propriétés
Numéro CAS |
126826-77-5 |
|---|---|
Formule moléculaire |
C14H26N4O2S |
Poids moléculaire |
314.45 g/mol |
Nom IUPAC |
(E)-1-methyl-N-[(E)-(1-methylazepan-2-ylidene)amino]sulfonylazepan-2-imine |
InChI |
InChI=1S/C14H26N4O2S/c1-17-11-7-3-5-9-13(17)15-21(19,20)16-14-10-6-4-8-12-18(14)2/h3-12H2,1-2H3/b15-13+,16-14+ |
Clé InChI |
CLZWGDBXUVFMRD-WXUKJITCSA-N |
SMILES isomérique |
CN1/C(=N/S(=O)(=O)/N=C\2/N(CCCCC2)C)/CCCCC1 |
SMILES |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
SMILES canonique |
CN1CCCCCC1=NS(=O)(=O)N=C2CCCCCN2C |
Synonymes |
1-methyl-N-[(1-methylazepan-2-ylidene)amino]sulfonyl-azepan-2-imine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B237552.png)
![3-[(4-Tert-butylphenyl)methyl]piperidine](/img/structure/B237560.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)


![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B237570.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3-methylbenzoyl)thiourea](/img/structure/B237571.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)